molecular formula C12H16N2OS B11805714 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11805714
M. Wt: 236.34 g/mol
InChI Key: MEHUXAPSRYGPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors by binding to their active sites. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the aldehyde group can participate in Schiff base formation with amines, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid
  • 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-methanol

Uniqueness: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. The presence of both the mercapto and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-9-10(5-6-12(16)13-9)11-4-2-3-7-14(11)8-15/h5-6,8,11H,2-4,7H2,1H3,(H,13,16)

InChI Key

MEHUXAPSRYGPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCCN2C=O

Origin of Product

United States

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